molecular formula C14H12BClFNO3 B13405096 5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B13405096
M. Wt: 307.51 g/mol
InChI Key: DGGHXPORLDQJGH-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This includes selecting appropriate solvents, bases, and palladium catalysts, as well as controlling reaction temperature and time .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction may produce a boronate ester .

Scientific Research Applications

5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon–carbon bond . The palladium catalyst plays a crucial role in facilitating these steps by coordinating with the reactants and intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids and boronate esters used in Suzuki–Miyaura coupling reactions, such as:

Uniqueness

5-(5-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C14H12BClFNO3

Molecular Weight

307.51 g/mol

IUPAC Name

[5-[(5-chloro-2-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C14H12BClFNO3/c1-8-2-4-10(16)7-13(8)18-14(19)9-3-5-12(17)11(6-9)15(20)21/h2-7,20-21H,1H3,(H,18,19)

InChI Key

DGGHXPORLDQJGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)F)(O)O

Origin of Product

United States

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